2,6-Dimethylphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate
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Overview
Description
2,6-Dimethylphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate is a complex organic compound with a unique structure that combines multiple functional groups This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Anilino Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)aniline with a sulfonyl chloride derivative to form the corresponding sulfonamide.
Esterification: The sulfonamide intermediate is then reacted with 2,6-dimethylphenyl acetic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the sulfonyl group to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,6-Dimethylphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical research and drug discovery.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the sulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylphenyl 2-(N-phenylbenzenesulfonamido)acetate
- 2,6-Dimethylphenyl 2-(N-phenylsulfonyl)acetate
Uniqueness
2,6-Dimethylphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
(2,6-dimethylphenyl) 2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3NO4S/c1-16-8-6-9-17(2)22(16)31-21(28)15-27(32(29,30)20-12-4-3-5-13-20)19-11-7-10-18(14-19)23(24,25)26/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYCLWUGNFBDQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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